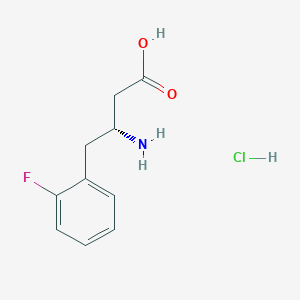

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

CAS No.: 331763-62-3

Cat. No.: VC2905387

Molecular Formula: C10H13ClFNO2

Molecular Weight: 233.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331763-62-3 |

|---|---|

| Molecular Formula | C10H13ClFNO2 |

| Molecular Weight | 233.67 g/mol |

| IUPAC Name | (3R)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 |

| Standard InChI Key | JZQZLHARRLTFJX-DDWIOCJRSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)F.Cl |

| SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl |

Introduction

Chemical Identity and Properties

Structural Characteristics

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride contains a chiral center at the 3-position of the butanoic acid backbone with the R-configuration. The compound's structure includes a 2-fluorophenyl group at the 4-position, an amino group at the 3-position, and a carboxylic acid group at the 1-position. It exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Basic Properties and Identifiers

The compound is represented by several key identifiers and physical properties that distinguish it from related compounds, as summarized in Table 1.

Table 1: Physical and Chemical Properties of (R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Nomenclature and Alternative Names

The compound is identified by several synonyms in scientific literature and commercial catalogs:

-

2-Fluoro-d-beta-homophenylalanine HCl

-

2-Fluoro-D-β-homophenylalanine hydrochloride

-

H-D-β-HoPhe(2-F)-OH·HCl

-

D-BETA-HOMO(2-FLUOROPHENYL)ALANINE HYDROCHLORIDE

For the corresponding free acid form, the structure can be represented by InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 and SMILES notation C1=CC=C(C(=C1)CC@HN)F .

Synthesis and Production Methods

General Synthetic Approaches

The synthesis of (R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride typically involves creating the chiral center and introducing the fluorophenyl group under carefully controlled conditions. Industrial production often employs continuous flow reactors to maintain consistent quality and optimize yield. Specialized catalysts and optimized reaction conditions are essential for achieving high enantioselectivity and reducing production costs.

Biological and Pharmacological Properties

Mechanism of Action

The biological activity of (R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride primarily stems from its ability to interact with specific biological targets, including receptors and enzymes. Its amino group facilitates hydrogen bonding and ionic interactions with target proteins, while the fluorophenyl group contributes to unique binding properties. Upon binding, the compound can induce conformational changes in target proteins, potentially modulating their activity.

Structure-Activity Relationships

The presence of fluorine at the ortho position of the phenyl ring significantly influences the compound's biological profile. Fluorination typically:

-

Increases metabolic stability by blocking potential sites of oxidation

-

Enhances binding affinity through electronic effects

-

Modifies lipophilicity, potentially improving membrane permeability

-

Creates unique stereoelectronic properties that influence target selectivity

The specific R-configuration at the chiral center is critical for biological activity, as the S-enantiomer would likely demonstrate different pharmacological properties.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of (R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride exist, differing primarily in the position of the fluorine on the phenyl ring or the configuration of the chiral center:

Table 3: Comparison with Structural Analogues

These structural variations can significantly affect pharmacological properties, binding affinity, and metabolic profile.

Future Research Directions

The unique structure and properties of (R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride suggest several promising research directions:

-

Detailed mechanistic studies of its interactions with specific biological targets

-

Development of more efficient and scalable synthetic routes

-

Investigation of its potential applications in neuropharmacology

-

Exploration of structure-activity relationships through the synthesis and testing of derivatives

-

Assessment of its potential as a building block for novel therapeutic agents

Further research in these areas could provide valuable insights into the compound's full potential and expand its applications in medicinal chemistry and drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume